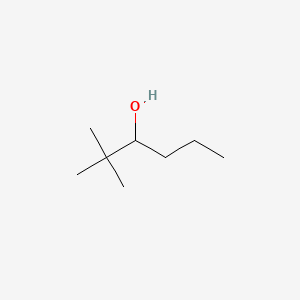

2,2-Dimethyl-3-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95419. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6-7(9)8(2,3)4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHLGQKVKALLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871064 | |

| Record name | 2,2-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-90-9 | |

| Record name | 2,2-Dimethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylhexan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-and-Characterization-of-2-2-Dimethyl-3-hexanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dimethyl-3-hexanol, a secondary alcohol with potential applications in various chemical syntheses. This document details a standard laboratory-scale synthesis protocol via a Grignard reaction, outlines extensive characterization methodologies, and presents the corresponding data in a structured format. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is an organic compound with the chemical formula C₈H₁₈O.[1][2] As a chiral secondary alcohol, it serves as a valuable building block in organic synthesis. Its structure, featuring a sterically hindered t-butyl group adjacent to the hydroxyl-bearing carbon, imparts unique reactivity and selectivity in various chemical transformations. This guide focuses on a common and reliable method for its preparation—the Grignard reaction—and the subsequent analytical techniques used to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, the reaction involves n-propylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal). The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from standard Grignard reaction procedures.[3][4][5]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.

-

A solution of 1-bromopropane in anhydrous diethyl ether is added to the dropping funnel.

-

A small portion of the 1-bromopropane solution is added to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle boiling of the ether indicates the formation of the Grignard reagent.

-

The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Pivalaldehyde:

-

The flask containing the Grignard reagent (n-propylmagnesium bromide) is cooled in an ice bath.

-

A solution of pivalaldehyde in anhydrous diethyl ether is added to the dropping funnel.

-

The pivalaldehyde solution is added dropwise to the cooled Grignard reagent with continuous stirring. This reaction is exothermic and the temperature should be maintained near 0-5 °C.[6]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up and Purification:

-

The reaction mixture is slowly poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized compound is characterized using a variety of analytical techniques to confirm its structure, purity, and physical properties.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O | [1][2][7] |

| Molecular Weight | 130.23 g/mol | [2] |

| Appearance | Colorless liquid | [1][8] |

| Boiling Point | 156 °C | [8][9] |

| Density | 0.82 - 0.83 g/mL | [1][9] |

| Refractive Index | ~1.424 - 1.429 | [8][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.20 | m | 1H | -CH(OH)- |

| ~1.2-1.6 | m | 4H | -CH₂-CH₂- |

| ~0.94 | s | 9H | -C(CH₃)₃ |

| ~0.89 | t | 3H | -CH₂-CH₃ |

(Data sourced from typical values for similar structures and available spectral data).[10]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~80.1 | -CH(OH)- |

| ~35.0 | -C(CH₃)₃ |

| ~30.0 | -CH₂- |

| ~26.1 | -C(CH₃)₃ |

| ~18.9 | -CH₂- |

| ~14.2 | -CH₃ |

(Data represents expected values based on spectral databases).[11]

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Broad, Strong | O-H stretch (alcohol) |

| ~2850-3000 | Strong | C-H stretch (alkane) |

| ~1365, 1395 | Medium | C-H bend (t-butyl group) |

| ~1050-1150 | Strong | C-O stretch (secondary alcohol) |

(Characteristic absorption bands are listed).[2][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 130 | Molecular Ion (M⁺) |

| 115 | [M - CH₃]⁺ |

| 87 | [M - C₃H₇]⁺ (loss of propyl group) |

| 73 | [M - C₄H₉]⁺ (loss of butyl group) |

| 57 | [C(CH₃)₃]⁺ (t-butyl cation) |

(Major fragments observed under electron ionization).[12]

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the final product.

Safety Information

This compound is a flammable liquid and vapor.[1][2][8] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[1] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed a robust method for the synthesis of this compound via the Grignard reaction. The provided experimental protocol and characterization data serve as a valuable resource for chemists in research and development. The comprehensive spectroscopic and physical data confirm the successful synthesis and purification of the target compound, enabling its use in further scientific applications.

References

- 1. chembk.com [chembk.com]

- 2. 2,2-Dimethylhexan-3-ol | C8H18O | CID 98265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. This compound(4209-90-9) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(4209-90-9) 13C NMR [m.chemicalbook.com]

- 12. 3-Hexanol, 2,2-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dimethyl-3-hexanol. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity

This compound is a secondary alcohol. Its structure features a hexane (B92381) backbone with two methyl groups at position 2 and a hydroxyl group at position 3.

-

Synonyms: this compound, n-Propyl-tert-butylcarbinol[2]

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 130.23 g/mol | [1][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 156 °C to 175 °C | [3][4][5] |

| Melting Point | -4 °C to -61.15°C (estimate) | [3][5] |

| Density | 0.82 - 0.83 g/mL | [3][4] |

| Solubility | Almost insoluble in water; soluble in many organic solvents like ethers and alcohols. | [3] |

| Refractive Index | 1.424 - 1.429 | [4][5] |

| Flash Point | 56.6 °C (for 2,3-dimethyl-2-hexanol, an isomer) | [7] |

| Vapor Pressure | 1.45 mmHg at 25°C (for 2,3-dimethyl-2-hexanol, an isomer) | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of alcohols are outlined below. These are generalized methods applicable to compounds like this compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The alcohol is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

-

3.2. Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is often determined using a pycnometer or a specific gravity bottle.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the alcohol and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

The density of the alcohol is calculated using the masses and the known density of the reference substance.

-

3.3. Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

-

Apparatus: Test tubes, graduated pipettes, vortex mixer.

-

Procedure for Water Solubility:

-

A known volume of distilled water is placed in a test tube.

-

Small, measured increments of the alcohol are added to the test tube.

-

After each addition, the mixture is thoroughly agitated.

-

The point at which the alcohol no longer dissolves and forms a separate phase is noted to determine the approximate solubility.

-

3.4. Determination of Refractive Index

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property of a substance.

-

Apparatus: Refractometer (e.g., Abbe refractometer).

-

Procedure:

-

A few drops of the alcohol are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read directly from the scale.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an alcohol such as this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Safety Information

This compound is a chemical substance and should be handled with appropriate safety precautions. It is considered a flammable liquid and may cause irritation to the skin, eyes, and respiratory system.[3] When handling this compound, it is recommended to wear protective gloves, goggles, and suitable protective clothing.[3] Work should be conducted in a well-ventilated area, and the substance should be kept away from heat, sparks, and open flames.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If swallowed, seek medical attention immediately.[3]

References

In-Depth Technical Guide to 2,2-Dimethyl-3-hexanol: CAS Number, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,2-Dimethyl-3-hexanol, including its Chemical Abstracts Service (CAS) number, detailed identification parameters, and a step-by-step synthesis protocol. The information is curated to support research, development, and quality control activities.

Chemical Identity and Physical Properties

This compound is a secondary alcohol with the chemical formula C₈H₁₈O.[1][2] Its unique structure, featuring a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon, influences its physical and chemical properties.

CAS Number: 4209-90-9[1][2][3][4]

Alternate Names: 2,2-dimethylhexan-3-ol[1]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1][5] |

| Molecular Weight | 130.23 g/mol | [1][5] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 156 °C | [6] |

| Density | 0.830 g/mL | [6] |

| Refractive Index | 1.424 | [6] |

| Purity (typical) | >98.0% (GC) | [3] |

Spectroscopic Identification

Accurate identification of this compound is critical for its application in research and development. The following sections detail the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | m | 1H | CH-OH |

| ~1.5 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.3 | m | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | s | 9H | -C(CH₃)₃ |

| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~80 | CH-OH |

| ~35 | -C(CH₃)₃ |

| ~30 | -CH₂-CH₂-CH₃ |

| ~26 | -C(CH₃)₃ |

| ~20 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a prominent absorption band corresponding to the hydroxyl (-OH) group.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1370 | Medium | C-H bend (tert-butyl) |

| ~1120 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) and characteristic fragment ions.

Major Mass Spectral Peaks

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ |

| 115 | Moderate | [M-CH₃]⁺ |

| 73 | High | [M-C₄H₉]⁺ (tert-butyl) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic identification of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from propanal and tert-butylmagnesium chloride.

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of tert-butyl chloride in anhydrous diethyl ether to the dropping funnel. Slowly add a small amount of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Propanal: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of propanal in anhydrous diethyl ether in the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Work-up and Isolation: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine all organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard one-pulse sequence.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-100 ppm).

-

IR Spectroscopy Protocol

Sample Preparation:

-

As this compound is a liquid, a neat sample can be used.

-

Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background to provide the final transmittance or absorbance spectrum.

-

Mass Spectrometry Protocol

Sample Introduction:

-

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for sample introduction and separation from any impurities.

-

Inject a small volume of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) into the GC.

Instrumentation and Data Acquisition:

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 30-200.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Safety Information

This compound is a flammable liquid and vapor.[3] It may cause skin and serious eye irritation.[7] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.[3][7]

References

- 1. scbt.com [scbt.com]

- 2. 3-Hexanol, 2,2-dimethyl- [webbook.nist.gov]

- 3. This compound | 4209-90-9 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 4209-90-9 [chemicalbook.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound [stenutz.eu]

- 7. chembk.com [chembk.com]

Spectroscopic Profile of 2,2-Dimethyl-3-hexanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-hexanol, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details typical experimental protocols, and includes a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.198 | d | 1H | CH-OH (H3) |

| 2.6 | s | 1H | OH |

| 1.59 | m | 1H | CH₂ (H4) |

| 1.47 | m | 1H | CH₂ (H4) |

| 1.31 | m | 1H | CH₂ (H5) |

| 1.26 | m | 1H | CH₂ (H5) |

| 0.936 | t | 3H | CH₃ (H6) |

| 0.892 | s | 9H | C(CH₃)₃ (H1) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 80.5 | C3 (CH-OH) |

| 35.5 | C2 (C(CH₃)₃) |

| 27.2 | C4 (CH₂) |

| 26.1 | C1 (C(CH₃)₃) |

| 18.9 | C5 (CH₂) |

| 14.2 | C6 (CH₃) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| 2955 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1365 | Medium | C-H bend (t-butyl group) |

| 1068 | Strong | C-O stretch (secondary alcohol) |

Table 4: Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 115 | 5 | [M-CH₃]⁺ |

| 101 | 10 | [M-C₂H₅]⁺ |

| 87 | 100 | [M-C₃H₇]⁺ (base peak) |

| 73 | 45 | [C₄H₉O]⁺ |

| 57 | 80 | [C₄H₉]⁺ (t-butyl cation) |

| 43 | 55 | [C₃H₇]⁺ |

Experimental Protocols

Detailed experimental parameters for the acquisition of the presented data are not publicly available. However, the following describes typical methodologies for obtaining such spectra for a liquid alcohol sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[1][2][3] A small amount of tetramethylsilane (B1202638) (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The spectra would be acquired on a high-field NMR spectrometer, for instance, a 300 or 400 MHz instrument.[4] For ¹H NMR, the data would be acquired over a spectral width of approximately 0-12 ppm. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom, typically over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum is commonly obtained using the neat technique.[5] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6] The assembled plates are then placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum to eliminate any interference from the plates and atmospheric CO₂ and water vapor. The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would likely be obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) to ensure sample purity. The ionization method would be Electron Ionization (EI).[7][8] The sample, once volatilized, enters the ion source where it is bombarded with a beam of electrons, typically with an energy of 70 eV.[7][8] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The ion source is typically heated to around 200-250°C to ensure the sample remains in the gas phase.[7]

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a definitive structural confirmation of this compound. The workflow for this analysis is depicted below.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. homework.study.com [homework.study.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Stereoisomers and Chirality of 2,2-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chirality of 2,2-Dimethyl-3-hexanol

This compound, a secondary alcohol with the chemical formula C8H18O, possesses a single stereocenter at the third carbon atom (C3).[1][2][3] This chiral center is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and a tert-butyl group (-C(CH3)3). The presence of this stereocenter means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2,2-Dimethyl-3-hexanol and (S)-2,2-Dimethyl-3-hexanol based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional arrangement of atoms around this chiral center is crucial, as enantiomers can exhibit distinct biological activities, including differences in pharmacology, toxicology, and metabolic pathways. Therefore, the ability to separate, identify, and quantify the individual enantiomers of this compound is of significant importance in the fields of drug discovery, chemical synthesis, and materials science.

Stereoisomers of this compound

As a molecule with one chiral center, this compound has two stereoisomers, which are a pair of enantiomers.

-

(R)-2,2-Dimethyl-3-hexanol

-

(S)-2,2-Dimethyl-3-hexanol

These enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[4] However, they differ in their interaction with plane-polarized light, a property known as optical activity.[5] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[1][4]

Quantitative Data

While specific experimental data for the individual enantiomers of this compound are not widely available in the public domain, the following table summarizes the known physical properties of the racemic mixture.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 4209-90-9 | [1][2] |

| Boiling Point | 156 °C | [6] |

| Density | 0.830 g/mL | [6] |

| Refractive Index | 1.424 | [6] |

| Specific Rotation ([α]) | Data not available for pure enantiomers |

Experimental Protocols for Stereochemical Analysis

The separation and characterization of the enantiomers of this compound are crucial for understanding their distinct properties. The following sections detail the methodologies for key experiments.

Enantiomeric Resolution

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. A published method for the resolution of racemic this compound involves the use of cholamide crystals. While the full experimental details are not readily accessible, the principle of this method relies on the formation of diastereomeric inclusion complexes between the chiral host (cholamide) and the guest enantiomers. These diastereomers have different physical properties, allowing for their separation.

General Protocol for Chiral Resolution via Diastereomeric Crystallization:

-

Complex Formation: Dissolve the racemic this compound and a chiral resolving agent (e.g., a chiral carboxylic acid or amine) in a suitable solvent.

-

Crystallization: Allow the solution to crystallize. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer.

-

Separation: Separate the crystals from the mother liquor by filtration.

-

Liberation of Enantiomer: Treat the separated diastereomeric crystals with a reagent to break the salt and liberate the pure enantiomer.

-

Purification: Purify the enantiomer using standard techniques such as distillation or chromatography.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers.[7]

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: A chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times.

-

Experimental Protocol (General):

-

Column: Select a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

-

Mobile Phase: Use a non-polar mobile phase such as a mixture of hexane (B92381) and isopropanol. The ratio of the solvents may need to be optimized for best separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Use a UV detector or a refractive index detector.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

4.2.2. Chiral Gas Chromatography (GC)

-

Principle: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative) is used to separate the volatile enantiomers.

-

Experimental Protocol (General):

-

Column: Select a chiral GC column (e.g., a column with a β-cyclodextrin-based stationary phase).

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

-

Temperature Program: An optimized temperature program is crucial for good separation. This typically involves an initial temperature hold, followed by a ramp to a final temperature.

-

Injector and Detector Temperature: Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures appropriately to ensure sample vaporization and detection.

-

Sample Preparation: The sample can be injected directly or after derivatization to improve volatility and separation.

-

NMR Spectroscopy with Chiral Shift Reagents

-

Principle: In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers form transient diastereomeric complexes, which have different NMR spectra.[8] This allows for the differentiation and quantification of the enantiomers.

-

Experimental Protocol (General):

-

NMR Spectrometer: Use a high-field NMR spectrometer.

-

Sample Preparation: Dissolve the racemic this compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire Spectrum of Racemate: Obtain the 1H NMR spectrum of the racemic mixture.[9]

-

Add Chiral Shift Reagent: Add a small amount of a chiral shift reagent (e.g., a lanthanide-based complex such as Eu(hfc)3) to the NMR tube.

-

Acquire Series of Spectra: Acquire a series of 1H NMR spectra with increasing amounts of the chiral shift reagent.

-

Analysis: Observe the splitting of signals corresponding to the protons near the chiral center. The ratio of the integrals of the separated signals corresponds to the ratio of the enantiomers.

-

References

- 1. ymc.co.jp [ymc.co.jp]

- 2. youtube.com [youtube.com]

- 3. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]

- 4. 3-Hexanol, 2,2-dimethyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound [stenutz.eu]

- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chembk.com [chembk.com]

A Comprehensive Technical Guide to 2,2-Dimethyl-3-hexanol: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 2,2-Dimethyl-3-hexanol (CAS RN: 4209-90-9). The following sections detail its properties, hazards, and the necessary precautions for its use in a laboratory or research setting.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C8H18O.[1] It is almost insoluble in water but soluble in many organic solvents like ethers and alcohols.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| CAS Number | 4209-90-9 | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 156 - 175 °C | [1][3][4] |

| Melting Point | -4 °C | [1] |

| Density | 0.82 - 0.830 g/mL | [1][3] |

| Flash Point | 56.6 °C | |

| Refractive Index | 1.424 - 1.43 | [3][4] |

| Vapor Pressure | 0.961 mmHg at 25°C |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5][6] Its primary hazards are flammability and its irritant effects on the eyes, skin, and respiratory system.[1][2][7]

GHS Pictograms:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.

Table 2: GHS Precautionary Statements for this compound

| Code | Precautionary Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] |

| P233 | Keep container tightly closed.[8][9] |

| P240 | Ground/bond container and receiving equipment.[4][9] |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[4][9] |

| P242 | Use only non-sparking tools.[4][9] |

| P243 | Take precautionary measures against static discharge.[4][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9][10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[4][9] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[4][9][10] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4][9][10] |

Section 3: Handling and Storage

Proper handling and storage procedures are essential to ensure safety when working with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1]

-

Ensure adequate ventilation in the work area. Use in a well-ventilated area or under a chemical fume hood.[5]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[1][5][8]

-

Use non-sparking tools and take precautionary measures against static discharge.[4][5][9]

-

Avoid contact with skin and eyes.[1] Avoid breathing vapors or mist.[6]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

-

Store separately from incompatible materials such as strong oxidizing agents.[5]

Section 4: First-Aid Measures

In case of exposure to this compound, immediate action is crucial.

Table 3: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention.[11] |

| Skin Contact | Immediately flush the contaminated skin with plenty of water.[11] Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical attention.[1] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9] |

Section 5: Experimental Protocols and Workflows

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for safe handling of this compound.

Section 6: Spills and Accidental Release

In the event of a spill, the following procedures should be followed:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

-

Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Section 7: Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or sand. Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The substance is a flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 8: Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are limited. However, based on its classification, it is irritating to the skin, eyes, and respiratory system.[1][2] The toxicological properties have not been fully investigated.[5] It is important to prevent its release into the environment. Do not empty into drains.[6]

Section 9: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal must be in accordance with federal, state, and local environmental control regulations.[9] Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current Material Safety Data Sheet (MSDS) from your supplier before handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. 2,2-Dimethylhexan-3-ol | C8H18O | CID 98265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | 4209-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2,3-Dimethyl-2-hexanol | 19550-03-9 | TCI EUROPE N.V. [tcichemicals.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Uncharted Territory: The Potential Biological Activity of 2,2-Dimethyl-3-hexanol

A Technical Guide for Researchers and Drug Development Professionals

Published: December 21, 2025

Abstract

2,2-Dimethyl-3-hexanol is a secondary alcohol with a distinct chemical structure. Despite its availability and the known biological activities of other isomeric and structurally related alcohols, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its specific biological effects. This technical guide summarizes the currently available physicochemical data for this compound and highlights the dearth of research into its potential pharmacological or toxicological properties. For researchers and professionals in drug development, this compound represents an unexplored area with potential for novel discoveries. This document aims to provide a foundational reference and a roadmap for future investigations into the bioactivity of this compound.

Introduction

This compound is a saturated organic compound and a structural isomer of other C8 alcohols. While compounds with similar carbon skeletons, such as various hexanol isomers, have been investigated for activities ranging from antimicrobial to neurological effects, this compound remains largely uncharacterized in a biological context. This guide serves to collate the existing chemical and safety information and to underscore the lack of data on its biological activity, thereby identifying a clear opportunity for further research.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to any investigation of its biological activity. The known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | PubChem |

| Molecular Weight | 130.23 g/mol | PubChem |

| CAS Number | 4209-90-9 | ChemicalBook |

| Appearance | Colorless liquid | ChemicalBook |

| Boiling Point | 174-175 °C | ChemicalBook |

| Density | 0.82 g/mL | ChemicalBook |

| Solubility | Insoluble in water; Soluble in organic solvents | ChemicalBook |

| Synonyms | n-Propyl-tert-butylcarbinol | NIST WebBook |

Biological Activity: A Knowledge Gap

Extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activity of this compound. There is no available data on its mechanism of action, nor are there any reported quantitative metrics such as IC₅₀ or EC₅₀ values from biological assays.

While some research has touched upon structurally related compounds, these findings cannot be directly extrapolated to this compound. For instance, studies on other hexanol isomers have demonstrated antibacterial properties, and research into dimethylated butanols has suggested potential roles in modulating gut microbiota and influencing host physiology. However, the specific biological profile of the 2,2-dimethyl substitution on a hexanol backbone remains to be determined.

The current state of knowledge is best represented as a starting point for investigation.

Caption: Current understanding of this compound's properties.

Hazard and Safety Information

Based on available safety data sheets, this compound is classified as an irritant and a flammable liquid.[1][2][3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.[3] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Proposed Experimental Workflow for Future Research

To address the current knowledge gap, a systematic investigation into the biological activity of this compound is warranted. The following workflow is proposed as a starting point for researchers.

Caption: A proposed workflow for investigating biological activity.

5.1. Phase 1: Broad In Vitro Screening

-

Cytotoxicity Assays: Initial screening using a panel of human cell lines (e.g., cancer and non-cancerous lines) to determine the general cytotoxicity of the compound. Standard assays such as MTT or LDH release assays would be appropriate.

-

Antimicrobial Screening: Evaluation of potential antibacterial and antifungal activity against a panel of pathogenic and non-pathogenic microorganisms using methods like minimum inhibitory concentration (MIC) assays.

-

Receptor and Enzyme Screening: High-throughput screening against a broad panel of common pharmacological targets (GPCRs, kinases, ion channels, etc.) to identify potential molecular targets.

5.2. Phase 2: Hit Validation and Mechanism of Action Studies

-

Dose-Response Studies: For any "hits" identified in Phase 1, conducting detailed dose-response studies to determine EC₅₀ or IC₅₀ values.

-

Mechanism of Action Elucidation: If a specific target or pathway is implicated, further molecular and cellular biology techniques (e.g., Western blotting, qPCR, reporter assays) should be employed to elucidate the mechanism of action.

5.3. Phase 3: In Vivo Evaluation

-

Acute Toxicity Studies: If in vitro studies suggest a favorable therapeutic window, initial in vivo studies in animal models (e.g., rodents) would be necessary to assess acute toxicity and tolerability.

-

Efficacy Models: Depending on the identified in vitro activity and mechanism of action, evaluation in relevant animal models of disease would be the next logical step.

Conclusion

This compound represents a molecule with a defined structure but an undefined biological role. For the community of researchers and drug development professionals, this presents a unique opportunity for novel discovery. The lack of existing data means that any well-designed study will contribute significantly to the scientific knowledge base. The proposed experimental workflow provides a structured approach to begin to unravel the potential biological activities of this compound. It is hoped that this guide will stimulate new research into this unexplored area of chemical biology.

References

A Comprehensive Technical Review of 2,2-Dimethyl-3-hexanol for Advanced Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-hexanol is a tertiary alcohol with the molecular formula C8H18O. As with many branched-chain alcohols, it holds potential for applications in various chemical and biological fields, including as a solvent, a fragrance component, and a building block in organic synthesis. For professionals in drug discovery, tertiary alcohols are of particular interest due to their potential for improved metabolic stability compared to primary and secondary alcohols. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical and physical properties, spectroscopic data, synthesis methodologies, and potential biological relevance. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols, where available, are provided.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. It is characterized by a distinct molecular structure featuring a tertiary hydroxyl group on the third carbon of a hexane (B92381) chain, with two methyl groups on the adjacent second carbon. This structure imparts specific physical and chemical properties that are crucial for its potential applications.

| Property | Value | Reference |

| Molecular Formula | C8H18O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| CAS Number | 4209-90-9 | --INVALID-LINK-- |

| Boiling Point | 155-157 °C | SpectraBase |

| Density | 0.83 g/mL | SpectraBase |

| Refractive Index | 1.4274 @ 20°C | SpectraBase |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | General knowledge for similar alcohols |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data available from public databases.

¹H NMR Spectroscopy (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| ~3.2-3.4 | m | 1H | CH-OH | Inferred from similar structures |

| ~1.2-1.6 | m | 4H | -CH2-CH2- | Inferred from similar structures |

| ~0.9 | s | 9H | -C(CH3)3 | Inferred from similar structures |

| ~0.9 | t | 3H | -CH2-CH3 | Inferred from similar structures |

¹³C NMR Spectroscopy (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment | Reference |

| ~78 | C-OH | Inferred from similar structures |

| ~35 | -C(CH3)3 | Inferred from similar structures |

| ~30 | -CH2- | Inferred from similar structures |

| ~26 | -C(CH3)3 | Inferred from similar structures |

| ~14 | -CH3 | Inferred from similar structures |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretch | NIST WebBook |

| ~2960 | C-H stretch (alkane) | NIST WebBook |

| ~1370 | C-H bend (t-butyl) | NIST WebBook |

| ~1100 | C-O stretch | NIST WebBook |

Mass Spectrometry (MS)

| m/z | Interpretation | Reference |

| 115 | [M-CH3]+ | NIST WebBook |

| 101 | [M-C2H5]+ | NIST WebBook |

| 73 | [M-C4H9]+ | NIST WebBook |

| 57 | [C4H9]+ (t-butyl cation) - Base Peak | NIST WebBook |

Experimental Protocols

Synthesis via Grignard Reaction

A plausible retrosynthetic analysis suggests the reaction of a propyl Grignard reagent with pinacolone (B1678379) (3,3-dimethyl-2-butanone).

Proposed Experimental Protocol:

-

Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the ether. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Pinacolone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve pinacolone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the pinacolone solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Synthesis via Reduction of 2,2-Dimethyl-3-hexanone (B1296249)

The precursor ketone, 2,2-dimethyl-3-hexanone, can be reduced to the target alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this transformation.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethyl-3-hexanone (1.0 equivalent) in methanol (B129727). Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, add sodium borohydride (0.3-0.5 equivalents) portion-wise to the cooled solution. The reaction is typically exothermic and may cause the solvent to bubble. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The resulting crude this compound can be purified by distillation.

Mandatory Visualizations

Caption: Synthetic pathways to this compound.

Biological and Pharmacological Activity

A thorough review of the scientific literature reveals a significant gap in the understanding of the biological and pharmacological properties of this compound. There are no specific studies detailing its interaction with biological systems, its potential therapeutic effects, or its toxicological profile.

However, some inferences can be drawn from studies on structurally related compounds:

-

Antimicrobial Activity: Research on other long-chain and branched alcohols has indicated potential antimicrobial properties. For instance, some studies have shown that certain C6-C12 alcohols exhibit activity against various bacteria and fungi. The efficacy is often dependent on the chain length and branching, which influences the molecule's ability to disrupt microbial cell membranes. It is plausible that this compound could possess some level of antimicrobial activity, but this would require experimental validation.

-

Metabolic Stability in Drug Discovery: As a tertiary alcohol, this compound is resistant to oxidation at the carbinol carbon. In drug development, primary and secondary alcohols can be metabolic "soft spots," leading to rapid clearance and low bioavailability. The introduction of a tertiary alcohol moiety can therefore be a strategic approach to improve the pharmacokinetic profile of a drug candidate. The steric hindrance provided by the t-butyl group in this compound may also reduce the rate of glucuronidation, another major metabolic pathway for alcohols.

Caption: Comparative metabolic pathways of alcohol types.

Conclusion and Future Directions

This compound is a tertiary alcohol with well-defined physicochemical and spectroscopic properties. While its synthesis can be confidently predicted using standard organic chemistry reactions, detailed experimental protocols and characterization of its biological activities are conspicuously absent from the current scientific literature.

For researchers in drug development, the potential for increased metabolic stability makes this compound and similar structures intriguing scaffolds. Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for this compound to enable further studies.

-

Conducting a comprehensive toxicological evaluation to establish its safety profile.

-

Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

-

Investigating its metabolic fate in vitro and in vivo to confirm the hypothesized stability of the tertiary alcohol group.

The generation of such data will be crucial in determining the true potential of this compound and its derivatives in medicinal chemistry and other scientific disciplines.

An In-Depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for 2,2-Dimethyl-3-hexanol. This secondary alcohol, with the chemical formula C8H18O, is a valuable building block in organic synthesis. This document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Historical Context and Discovery

The precise historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available chemical literature. However, its synthesis falls within the broader historical development of organometallic chemistry, particularly the advent of the Grignard reaction in the early 20th century. The synthesis of structurally similar and highly branched, or "hindered," alcohols was a subject of significant interest to organic chemists like Frank C. Whitmore in the 1930s and beyond, as they explored the steric effects on chemical reactions. It is highly probable that this compound was first prepared during this era of systematic investigation into the synthesis and properties of complex alcohols.

The two principal and most practical methods for the synthesis of this compound are the Grignard reaction of a propyl magnesium halide with pinacolone (B1678379) and the reduction of 2,2-dimethyl-3-hexanone.

Synthetic Methodologies

The synthesis of this compound can be efficiently achieved through two primary pathways, each with its own set of advantages and considerations.

Grignard Reaction of Propylmagnesium Halide with Pinacolone

This classic carbon-carbon bond-forming reaction provides a direct route to this compound. The nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of pinacolone (3,3-dimethyl-2-butanone). Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

dot

Caption: Grignard Synthesis of this compound.

Reduction of 2,2-Dimethyl-3-hexanone

This method involves the reduction of the corresponding ketone, 2,2-dimethyl-3-hexanone, to the secondary alcohol. This is a common and often high-yielding transformation in organic synthesis. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) being a mild and selective choice suitable for this purpose.

dot

Quantum Chemical Calculations for 2,2-Dimethyl-3-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2,2-Dimethyl-3-hexanol. This tertiary alcohol, with the chemical formula C8H18O, serves as a model system for understanding the intricacies of computational chemistry in drug design and materials science.[1][2][3][4][5] This document outlines the theoretical background, experimental protocols for computational analysis, and data presentation standards. Key analyses, including geometrical optimization, vibrational frequency analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis, are discussed in detail. The methodologies presented herein are grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[6] All quantitative data are hypothetical and presented in structured tables for clarity and comparative analysis, alongside a workflow diagram generated using Graphviz to illustrate the computational process.

Introduction

Alcohols are a fundamental class of organic compounds characterized by the presence of a hydroxyl (-OH) functional group attached to a saturated carbon atom.[7][8] Their diverse structures and reactivity make them crucial in various chemical and biological processes.[7][9] this compound is a tertiary alcohol, a classification that significantly influences its chemical behavior, particularly its resistance to oxidation under mild conditions.[7][8]

Quantum chemical calculations offer a powerful lens through which to examine molecular properties at the atomic level. These computational methods, particularly Density Functional Theory (DFT), provide a balance of accuracy and computational cost for determining molecular geometries, energies, and other vital chemical properties.[6] This guide will detail the application of these methods to this compound, providing a framework for similar investigations of organic molecules relevant to pharmaceutical and materials research.

Computational Methodology: Experimental Protocols

The following section details the typical experimental protocols for performing quantum chemical calculations on an organic molecule like this compound. These protocols are based on established practices in computational chemistry.[10][11][12]

Molecular Structure Input and Optimization

The initial step involves constructing the 3D structure of this compound. This can be achieved using molecular building software such as GaussView or Avogadro. The initial structure is then subjected to geometry optimization to find the most stable conformation, corresponding to a minimum on the potential energy surface.

Protocol:

-

Software: Gaussian 16 suite of programs.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for this size of molecule.

-

Convergence Criteria: Tight convergence criteria for all optimization runs to ensure a true energy minimum is reached.

Vibrational Frequency Analysis

Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Software: Gaussian 16.

-

Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

-

Analysis: The calculated vibrational frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data due to the harmonic approximation and basis set limitations. The resulting scaled frequencies can be compared with experimental IR and Raman spectra.[13][14]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule.[12][15] The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.[15][16]

Protocol:

-

Software: Gaussian 16.

-

Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

-

Analysis: The energies of the HOMO and LUMO are calculated, and the HOMO-LUMO gap is determined. The spatial distribution of these orbitals is visualized to identify regions of electrophilic and nucleophilic reactivity.

Data Presentation: Quantitative Analysis

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (tert-butyl) | 1.54 Å |

| C-C (hexyl chain) | 1.53 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-C (tert-butyl) | 109.5° |

| C-O-H | 108.5° | |

| Dihedral Angle | H-O-C-C | 180.0° (anti-periplanar) |

Table 2: Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR Frequency (cm⁻¹) |

| O-H stretch | 3650 | ~3600-3200 (broad) |

| C-H stretch (alkyl) | 2950-2850 | ~2960-2850 |

| C-O stretch | 1150 | ~1150 |

| C-C stretch | 1200-800 | Not well-defined |

Note: Experimental data for this compound can be referenced from the NIST Chemistry WebBook.[1][17]

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | 0.50 |

| HOMO-LUMO Gap | 7.00 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to performing quantum chemical calculations on this compound. The detailed protocols for geometry optimization, vibrational frequency analysis, and HOMO-LUMO analysis using DFT provide a solid foundation for researchers and scientists. The structured presentation of hypothetical data in tables and the visualization of the computational workflow offer a clear and replicable framework for future studies on this and other similar organic molecules. The insights gained from such computational studies are invaluable for understanding molecular structure, reactivity, and properties, which are critical in the fields of drug development and materials science.

References

- 1. 3-Hexanol, 2,2-dimethyl- [webbook.nist.gov]

- 2. 2,2-Dimethylhexan-3-ol | C8H18O | CID 98265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. 3,4-Dimethyl-3-hexanol | 19550-08-4 | Benchchem [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Molecular structure, vibrational spectral assignments, HOMO-LUMO, MESP, Mulliken analysis and thermodynamic properties of 2,6-xylenol and 2,5-dimethyl cyclohexanol based on DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Hexanol, 2,2-dimethyl- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: 2,2-Dimethyl-3-hexanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-Dimethyl-3-hexanol in various organic synthesis reactions. While its application as a chiral auxiliary in asymmetric synthesis is not well-documented in scientific literature, this guide offers protocols for its synthesis and common reactions such as dehydration, oxidation, and esterification. Furthermore, a comparative overview of established chiral auxiliaries is provided to contextualize the potential role of sterically hindered chiral alcohols in stereoselective transformations.

Introduction to this compound

This compound is a secondary alcohol with the chemical formula C8H18O.[1][2][3][4][5][6][7][8][9] It is a colorless liquid at room temperature and is soluble in many organic solvents.[1] Its sterically hindered nature, due to the presence of a tert-butyl group adjacent to the hydroxyl-bearing carbon, influences its reactivity in various organic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4209-90-9 | [1][3][4][6][7] |

| Molecular Formula | C8H18O | [1][2][3][4][5] |

| Molecular Weight | 130.23 g/mol | [3][4] |

| Boiling Point | 174-175 °C | [1] |

| Density | 0.82 g/mL | [1] |

| Appearance | Colorless liquid | [1][4] |

Synthesis of this compound

A common method for the preparation of this compound is the reduction of the corresponding ketone, 2,2-dimethyl-3-hexanone (B1296249).[1] This can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method.[1]

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2-Dimethyl-3-hexanone

-

Ethanol (solvent)

-

Platinum(IV) oxide (PtO2) or Rhodium on carbon (Rh/C) catalyst

-

Hydrogen gas (H2)

-

Filter agent (e.g., Celite)

-

Rotary evaporator

-

High-pressure hydrogenation apparatus

Procedure:

-

In a high-pressure reaction vessel, dissolve 2,2-dimethyl-3-hexanone (1 equivalent) in ethanol.

-

Add a catalytic amount of PtO2 or Rh/C (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.